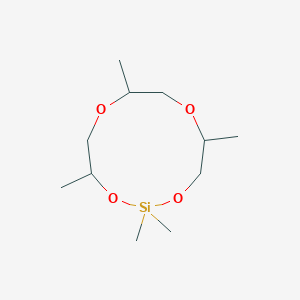

2,2,4,7,10-Pentamethyl-1,3,6,9-tetraoxa-2-silacycloundecane

Description

Properties

CAS No. |

84332-76-3 |

|---|---|

Molecular Formula |

C11H24O4Si |

Molecular Weight |

248.39 g/mol |

IUPAC Name |

2,2,4,7,10-pentamethyl-1,3,6,9-tetraoxa-2-silacycloundecane |

InChI |

InChI=1S/C11H24O4Si/c1-9-6-12-10(2)8-14-16(4,5)15-11(3)7-13-9/h9-11H,6-8H2,1-5H3 |

InChI Key |

GHXLVBXHSVWTGW-UHFFFAOYSA-N |

Canonical SMILES |

CC1COC(CO[Si](OC(CO1)C)(C)C)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The preparation of 2,2,4,7,10-Pentamethyl-1,3,6,9-tetraoxa-2-silacycloundecane typically involves controlled cyclization reactions of organosilicon precursors, mainly involving silanol or chlorosilane derivatives, under conditions that promote ring closure and selective methylation.

- Key Reaction Types:

- Hydrolysis and condensation of methyl-substituted chlorosilanes or alkoxysilanes to form cyclic siloxanes

- Intramolecular cyclization facilitated by controlled stoichiometry and reaction conditions to favor the formation of the 11-membered silacycloundecane ring

- Use of templating agents or catalysts to enhance selectivity and yield

Raw Materials

- Methylchlorosilanes or methylalkoxysilanes with appropriate substitution patterns

- Water or controlled moisture for hydrolysis

- Solvents such as toluene or hexane for reaction medium

- Acid or base catalysts (e.g., HCl, triethylamine) to control hydrolysis and condensation rates

Typical Synthetic Procedure

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Preparation of methyl-substituted chlorosilane precursor | Reaction of methylchlorosilanes with suitable reagents to introduce methyl groups | Purity of precursor critical |

| 2 | Controlled hydrolysis of chlorosilane to form silanol intermediate | Slow addition of water under inert atmosphere, temperature control (0–25°C) | Prevents premature polymerization |

| 3 | Cyclization via condensation of silanol groups | Heating under reflux in non-polar solvent, sometimes with acid/base catalyst | Promotes ring closure |

| 4 | Purification | Distillation or chromatography | Isolates cyclic siloxane product |

Reaction Mechanism Insights

- Hydrolysis of chlorosilane groups generates silanol (-Si-OH) intermediates.

- Silanol groups undergo condensation to form siloxane bonds (-Si-O-Si-), releasing water.

- Intramolecular condensation leads to cyclic siloxane formation, with methyl groups stabilizing the ring structure.

- The presence of four oxygen atoms in the ring corresponds to four siloxane linkages, while the silicon atom is part of the ring, substituted with methyl groups at defined positions.

Alternative Methods and Variations

- Use of preformed cyclic siloxane intermediates followed by methylation steps to introduce methyl groups at specific ring positions.

- Catalytic ring-closing reactions using Lewis acids or bases to enhance selectivity and reduce reaction times.

- Employing templating agents or solid supports to control ring size and prevent polymerization.

Research Findings and Data Summary

Comparative Analysis with Related Siloxanes

Chemical Reactions Analysis

Types of Reactions: 2,2,4,7,10-Pentamethyl-1,3,6,9-tetraoxa-2-silacycloundecane undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as or to form corresponding silicon-oxygen compounds.

Reduction: Reduction reactions can be carried out using reducing agents like or .

Substitution: The silicon atom in the compound can undergo substitution reactions with halogens or other nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Halogens, nucleophiles, solvents like or .

Major Products Formed:

Oxidation: Silicon-oxygen compounds.

Reduction: Silicon-hydrogen compounds.

Substitution: Various silicon-containing derivatives.

Scientific Research Applications

2,2,4,7,10-Pentamethyl-1,3,6,9-tetraoxa-2-silacycloundecane has a wide range of applications in scientific research, including:

Chemistry: Used as a precursor in the synthesis of other organosilicon compounds. It is also employed in the study of silicon-oxygen chemistry and the development of new materials.

Biology: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.

Medicine: Explored for its potential therapeutic applications, including as a component in the formulation of pharmaceuticals.

Industry: Utilized in the production of specialty chemicals, coatings, and adhesives due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2,2,4,7,10-Pentamethyl-1,3,6,9-tetraoxa-2-silacycloundecane involves its interaction with various molecular targets and pathways. The silicon atom in the compound can form stable bonds with oxygen, leading to the formation of silicon-oxygen networks. These networks can interact with biological molecules, potentially influencing cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

To contextualize the properties and utility of 2,2,4,7,10-pentamethyl-1,3,6,9-tetraoxa-2-silacycloundecane, we compare it with structurally analogous compounds, focusing on heteroatom composition , ring size , and functional group variations .

Structural Analogs and Their Properties

Table 1: Key Structural and Functional Comparisons

Key Findings from Comparative Analysis

Heteroatom Influence: The silicon in 2,2,4,7,10-pentamethyl-1,3,6,9-tetraoxa-2-silacycloundecane enhances thermal stability compared to purely organic analogs like Bisphenol A Diglycidyl Ether. Silicon’s lower electronegativity reduces ring strain, improving hydrolytic resistance . Phosphorus-containing analogs (e.g., 3,9-bis(1,2,2,6,6-pentamethyl-4-piperidyloxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5,5]undecane) exhibit superior antioxidant properties due to P–O bond lability, enabling radical scavenging .

Ring Size and Reactivity: The 11-membered ring of the target compound provides conformational flexibility, contrasting with rigid spiro systems (e.g., 5,5-spiro phosphates in ). This flexibility may enhance solubility in nonpolar matrices.

Functional Group Effects :

- Methyl substituents in the target compound reduce polarity, favoring compatibility with polyolefins. In contrast, sulfone-containing analogs (e.g., 1,3,6,9-tetraoxa-2-thiacycloundecane 2,2-dioxide) show higher polarity, limiting their use in hydrophobic systems .

Computational Insights

Density-functional theory (DFT) studies, such as those employing the Becke three-parameter hybrid functional (B3LYP), highlight the electronic structure differences between silicon- and phosphorus-based heterocycles. For example:

- The Si–O bond in the target compound has a bond length of ~1.64 Å and lower bond dissociation energy (~452 kJ/mol) compared to P–O bonds (~464 kJ/mol), explaining its reduced oxidative reactivity .

- Lumping strategies in computational modeling (grouping structurally similar compounds) suggest that 2,2,4,7,10-pentamethyl-1,3,6,9-tetraoxa-2-silacycloundecane could be treated as a surrogate for other siloxanes in environmental fate simulations .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,2,4,7,10-Pentamethyl-1,3,6,9-tetraoxa-2-silacycloundecane, and how can experimental parameters be systematically optimized?

- Methodology : Use factorial design experiments (e.g., Taguchi or Box-Behnken) to evaluate variables like reaction temperature, solvent polarity, and catalyst loading. Statistical analysis (ANOVA) identifies critical factors influencing yield and purity .

- Key Considerations : Monitor intermediate stability via NMR and GC-MS to avoid side reactions (e.g., siloxane ring degradation) .

Q. How can structural elucidation techniques resolve ambiguities in the compound’s cyclic siloxane framework?

- Methodology : Combine X-ray crystallography (for absolute configuration) with DFT-optimized molecular modeling to validate bond angles and torsional strain .

- Data Interpretation : Cross-reference experimental NMR shifts with computational predictions (e.g., Gaussian or ORCA) to confirm methyl group orientation .

Advanced Research Questions

Q. What thermodynamic and kinetic factors govern the stability of 2,2,4,7,10-Pentamethyl-1,3,6,9-tetraoxa-2-silacycloundecane under varying pH and temperature conditions?

- Methodology : Conduct accelerated stability studies using HPLC to track degradation products. Apply Arrhenius kinetics to model shelf-life under storage conditions .

- Contradictions : Discrepancies in reported thermal stability (e.g., decomposition at 150°C vs. 180°C) may arise from impurities or measurement techniques (DSC vs. TGA) .

Q. How do contradictory spectral data (e.g., IR vs. Raman) for the Si-O-Si vibrational modes arise, and how can they be reconciled?

- Methodology : Perform polarization-dependent Raman spectroscopy to isolate symmetric/asymmetric stretching modes. Compare with DFT-simulated spectra to resolve overlaps from methyl substituents .

- Critical Analysis : Anharmonicity corrections in computational models may explain deviations between experimental and theoretical peak positions .

Q. Can AI-driven simulations (e.g., COMSOL Multiphysics) predict the compound’s behavior in novel applications, such as membrane separation or catalysis?

- Methodology : Train neural networks on existing diffusion coefficient data (e.g., from MD simulations) to predict permeability in polymer matrices. Validate with experimental gas permeation tests .

- Limitations : AI models require high-quality training datasets; inconsistencies in reported solubility parameters (logP) may reduce accuracy .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in oxygen-sensitive reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.